6-Chloro-4-hydroxyquinazoline is a derivative of the quinoline family, which includes notable compounds such as chloroquine and hydroxychloroquine. These compounds have been extensively studied due to their wide range of applications, particularly in the treatment of malaria and certain inflammatory rheumatic diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE)1. The unique chemical properties of these drugs allow them to interfere with various biological processes, which has led to their repurposing in other fields,
6-Chloro-4-hydroxyquinazoline reacts with secondary propargylic alcohols in the presence of a ruthenium(II) complex catalyst and trifluoroacetic acid []. This reaction leads to the formation of 2-methylene-2,3-dihydrofuro[3,2-c]chromen-2-ones.
N-substituted 6-chloro-4-phenyl-2(1H)-pyridones, derived from 6-chloro-4-hydroxyquinazoline, react with ethylenediamine, 2-aminoethanethiol, or o-aminothiophenol to yield condensed heterocyclic pyridones []. These reactions proceed through ring transformation of an intermediate formed via Smiles rearrangement. The resulting compounds, including imidazopyridone, thiazolopyridone, and benzothiazolopyridone, have exhibited analgesic and anti-inflammatory activities.
6-Chloro-4-aminoquinazoline-2-carboxamide derivatives, designed based on the ATP-binding pocket of PAKs, act as potent and selective PAK4 inhibitors []. They bind to the ATP-binding site of PAK4, preventing the binding of ATP and subsequent phosphorylation of downstream targets, ultimately inhibiting tumor cell migration and invasion.
6-Chloro-4-(arylethynyl)-4-cyclopropyl-3,4-dihydroquinazolin-2(1H)-ones have been identified as potent inhibitors of HIV-1 reverse transcriptase (RT) []. They bind to the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of the enzyme, blocking its activity and preventing HIV replication.
6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577), a derivative of 6-chloro-4-hydroxyquinazoline, acts as a direct activator of AMPK []. Although the exact binding site and mechanism of activation remain unclear, PF-06409577 enhances AMPK activity, leading to improved glucose homeostasis and potentially beneficial effects in treating diabetic nephropathy.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7